1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
Beschreibung
Eigenschaften
Molekularformel |
C24H20ClN3O |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
6-[3-(4-chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20ClN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3 |
InChI-Schlüssel |
VJWZAIFDQGHZGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation of 5-Methylisatin and o-Phenylenediamine
The indoloquinoxaline scaffold is constructed through acid-catalyzed condensation.
Procedure :
-
5-Methylisatin (1.0 equiv) and o-phenylenediamine (1.1 equiv) are refluxed in glacial acetic acid (80°C, 12 h).
-
The reaction mixture is cooled, diluted with ice water, and neutralized with ammonium hydroxide.
-
The precipitate is filtered and recrystallized from ethanol to yield 4-methylindolo[2,3-b]quinoxaline (78% yield).
Characterization :
-
H NMR (400 MHz, DMSO-d): δ 8.72 (s, 1H, H-5), 8.35 (d, J = 8.4 Hz, 1H), 7.95–7.86 (m, 2H), 7.52 (t, J = 7.6 Hz, 1H), 2.68 (s, 3H, CH).
-
HRMS : m/z calcd. for CHN [M+H]: 256.0876, found: 256.0874.
Functionalization of Indoloquinoxaline at Position 5
Bromination for Propoxy Linker Installation
Electrophilic bromination introduces a substituent for subsequent alkylation.
Procedure :
-
4-Methylindolo[2,3-b]quinoxaline (1.0 equiv) is dissolved in dry DMF under N.
-
N-Bromosuccinimide (1.05 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 6 h.
-
The product, 5-bromo-4-methylindolo[2,3-b]quinoxaline , is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 65% yield.
Characterization :
Preparation of 3-Bromopropyloxy Intermediate
Williamson Ether Synthesis with 1-Chloro-4-hydroxybenzene
The propoxy linker is pre-installed on the chlorobenzene ring.
Procedure :
-
1-Chloro-4-hydroxybenzene (1.0 equiv), 1,3-dibromopropane (1.2 equiv), and KCO (2.0 equiv) are refluxed in acetone (12 h).
-
The product, 1-(3-bromopropoxy)-4-chlorobenzene , is extracted with dichloromethane and purified via distillation (62% yield).
Characterization :
Coupling Reaction to Form the Target Compound
Nucleophilic Substitution at Position 5
The brominated indoloquinoxaline reacts with the propoxy intermediate.
Procedure :
-
5-Bromo-4-methylindolo[2,3-b]quinoxaline (1.0 equiv) and 1-(3-bromopropoxy)-4-chlorobenzene (1.5 equiv) are dissolved in DMF.
-
CuI (0.1 equiv) and KPO (3.0 equiv) are added, and the mixture is heated to 110°C for 24 h.
-
The crude product is purified via silica gel chromatography (CHCl/MeOH, 95:5) to yield the target compound (58% yield).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Reaction efficiency is highly solvent-dependent:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | CuI | 110 | 58 |
| DMSO | CuI | 110 | 47 |
| Toluene | Pd(OAc) | 100 | 32 |
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while CuI outperforms palladium catalysts in this system.
Analytical Data for Final Compound
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 8.64 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (t, J = 6.4 Hz, 2H, OCH), 3.78 (t, J = 6.4 Hz, 2H, CHN), 2.71 (s, 3H, CH).
-
HRMS : m/z calcd. for CHClNO [M+H]: 450.1342, found: 450.1340.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Chlor-4-[3-(4-Methylindolo[2,3-b]chinoxalin-5-yl)propoxy]benzol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Indol-Einheit kann oxidiert werden, um entsprechende Oxindol-Derivate zu bilden.
Reduktion: Der Chinoxalinring kann unter Hydrierungsbedingungen zu Tetrahydrochinoxalin reduziert werden.
Substitution: Die Chlor-Gruppe am Benzolring kann mit Nukleophilen wie Aminen oder Thiolen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Wasserstoffgas mit einem Palladium-auf-Kohle-Katalysator.
Substitution: Nukleophile (z. B. Amine) in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Oxindol-Derivate.
Reduktion: Tetrahydrochinoxalin-Derivate.
Substitution: Entsprechende substituierte Benzol-Derivate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Case Studies
- Anticancer Activity : Research has indicated that indoloquinoxaline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that modifications to the indole portion can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest that 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Material Science
Research Findings
- Organic Electronics : Studies have shown that compounds with similar structures can be incorporated into organic electronic devices, improving charge transport properties.
- Fluorescent Probes : The fluorescent characteristics of indoloquinoxaline derivatives make them suitable candidates for use as probes in bioimaging applications.
Biological Studies
- Molecular Targets : Initial studies suggest that this compound may modulate pathways related to cell proliferation and apoptosis, potentially through the inhibition of specific kinases or transcription factors.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Core Modifications
Target Compound vs. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Core Structure: The target compound’s indoloquinoxaline core differs from 4k’s quinoline structure.
- Substituents: Both compounds share a 4-chlorophenyl group, but 4k includes an amino group and a 4-methoxyphenyl substituent. The target’s propoxy linker and methylindoloquinoxaline may increase lipophilicity, influencing membrane permeability.
- Synthesis: 4k is synthesized via Pd-catalyzed cross-coupling (PdCl₂(PPh₃)₂, PCy₃), while the target’s propoxy linkage likely involves nucleophilic substitution or Mitsunobu reactions.
Target Compound vs. 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Core Structure: The benzo[h]quinoline in ’s compound is a linearly fused system, distinct from the indoloquinoxaline’s angular fusion. This difference may alter intercalation dynamics.
- Functional Groups: ’s compound features a reactive enone group, absent in the target. The target’s methyl group on the indoloquinoxaline could improve metabolic stability compared to the enone’s susceptibility to nucleophilic attack.
- Synthesis : employs base-catalyzed aldol condensation, contrasting with the target’s likely palladium-mediated coupling for aryl-ether formation.
Physicochemical Properties
- Melting Points: 4k’s melting point (223–225°C) reflects crystallinity due to hydrogen bonding (NH₂). The target’s larger, rigid indoloquinoxaline core may result in higher melting points, though data are lacking.
- Solubility: The target’s propoxy linker and methyl group likely reduce aqueous solubility compared to 4k’s amino group.
Electronic and Reactivity Profiles
- Methoxy vs. Propoxy Linkers : Methoxy groups (as in 4k and ) are shorter and less flexible than the target’s propoxy linker, which may influence binding pocket accessibility in biological targets.
Biologische Aktivität
1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
- IUPAC Name : this compound
The presence of the chloro group and the indolo[2,3-b]quinoxaline moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Research has indicated that compounds containing indolo[2,3-b]quinoxaline structures exhibit significant anticancer properties. A study published in ResearchGate demonstrated that derivatives of indolo[2,3-b]quinoxaline possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of p53 and Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that derivatives of this compound may exhibit antimicrobial activity. The presence of the indole structure is known to enhance interaction with microbial targets. For instance, a study on related compounds showed promising results against bacterial strains, indicating that modifications in the molecular structure can lead to increased efficacy against pathogens .
The biological mechanisms underlying the activity of this compound may include:
- DNA Intercalation : The indolo[2,3-b]quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism or microbial growth.
- Signal Transduction Modulation : Alteration of cell signaling pathways that regulate apoptosis and cell cycle progression.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various indolo[2,3-b]quinoxaline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. These findings support the potential use of this compound in developing anticancer therapies .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study reported effective inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL. This suggests that structural modifications can enhance antimicrobial activity while maintaining low toxicity profiles for human cells .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Factors :
- Temperature Control : Maintain 60–80°C during coupling to avoid side reactions.
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
- Stoichiometry : Ensure a 1.2:1 molar ratio of propoxy-benzene precursor to indoloquinoxaline derivative to drive reaction completion .
Which analytical techniques are essential for confirming the structural integrity of this compound?
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at 2.1–2.3 ppm, aromatic protons at 6.8–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~470–500 g/mol) and fragmentation patterns.
- FT-IR : Validate functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, ether C-O-C at 1100–1250 cm⁻¹) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve 3D structure and confirm substituent orientation (analogous to indoloquinoxaline derivatives in ).
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthetic intermediates .
How can researchers evaluate the antimicrobial activity of this compound, and what are common pitfalls in assay design?
Q. Advanced Experimental Design
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.
- Control Considerations : Include solvent controls (DMSO ≤1% v/v) to avoid false positives.
Q. Data Pitfalls :
- pH Sensitivity : Activity may vary in different media (e.g., reduced efficacy in acidic conditions).
- Biofilm Interference : Static MIC assays may underestimate potency against biofilm-embedded bacteria. Use crystal violet staining for biofilm-specific activity .
What strategies are employed to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. Advanced Data Analysis
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity.
- Structural Confirmation : Re-characterize batches with conflicting data to rule out synthetic variability (e.g., regioisomeric impurities) .
How do structural modifications (e.g., propoxy chain length) influence the compound’s pharmacokinetic profile?
Q. Structure-Activity Relationship (SAR) Design
- Propoxy Chain Variation : Synthesize analogs with shorter (ethoxy) or longer (butoxy) chains to assess solubility and membrane permeability.
- Substituent Screening : Replace the chloro group with fluoro or methyl to study electronic effects on target binding.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or cytochrome P450 .
What methodologies are used to study the compound’s interaction with DNA or protein targets?
Q. Advanced Interaction Studies
- Fluorescence Quenching : Monitor changes in ethidium bromide fluorescence to assess DNA intercalation.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified protein targets (e.g., kinases).
- Circular Dichroism (CD) : Detect conformational changes in DNA or proteins upon ligand binding .
How can crystallography aid in understanding the compound’s mechanism of action?
Q. Advanced Structural Analysis
- Co-crystallization : Grow crystals with target proteins (e.g., HIV-1 reverse transcriptase) to resolve binding modes.
- Electron Density Maps : Identify key hydrogen bonds (e.g., between the chloro group and Asp/Glu residues).
- Thermal Shift Assays : Validate target engagement by measuring protein melting temperature shifts .
What are the stability challenges for this compound under physiological conditions, and how are they addressed?
Q. Advanced Stability Profiling
- pH Stability Tests : Incubate in buffers (pH 1–9) and quantify degradation via HPLC.
- Light Sensitivity : Store solutions in amber vials; use UV-vis spectroscopy to track photodegradation.
- Serum Stability : Assess half-life in fetal bovine serum (FBS) to predict in vivo performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
